![molecular formula C18H14F2N2O2 B6567410 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide CAS No. 1021264-61-8](/img/structure/B6567410.png)

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

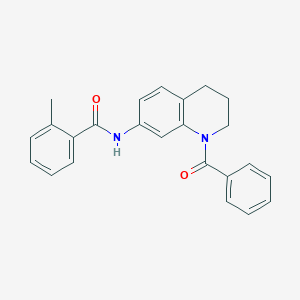

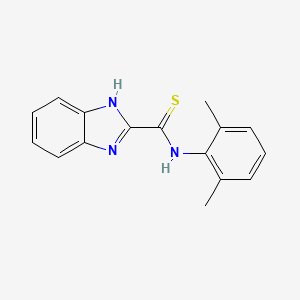

The compound “N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide” is a complex organic molecule. It contains several functional groups including an oxazole ring, a benzamide group, and a difluorophenyl group .

Synthesis Analysis

The synthesis of this compound could potentially involve the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . Another possible precursor for the synthesis could be 2,4-Difluorophenyl isocyanate .Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), attached to a benzamide group. The benzamide group is further substituted with a 2,4-difluorophenyl group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amide group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some potential properties could include its melting point, boiling point, solubility in various solvents, and spectral properties (such as IR, NMR, and UV/Vis spectra) .Scientific Research Applications

Medicinal Chemistry and Pharmaceuticals

Fluorinated molecules, such as F2493-1290, have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades . The development of new drugs and therapies often involves the use of these compounds .

Oncology: Role in Carcinogenesis

miR-1290, a microRNA that interacts with F2493-1290, has crucial roles in carcinogenesis . Most evidence indicates the oncogenic roles of miR-1290, yet controversial evidence also exists . In-depth investigations about the impact of miR-1290 in the development of malignancies are ongoing .

Cell Proliferation and Apoptosis

miR-1290, which interacts with F2493-1290, has been shown to affect cell proliferation and apoptosis . It can regulate activity of JAK/STAT3, PI3K/AKT, Wnt/β-catenin and NF-κB molecular pathways .

Invasion and Metastasis

miR-1290 overexpression in cancer-associated fibroblasts (CAFs) significantly promotes ovarian cancer cell viability, DNA synthesis, and cell invasion . It also changes epithelial-mesenchymal transition (EMT) markers and promotes mTOR and Akt phosphorylation within ovarian carcinoma cells .

Biomarker Potential

Serum exosomal miR-1290 could be considered as a biomarker for differential diagnosis of epithelial ovarian cancer (EOC) from benign ovarian neoplasm .

Targeted Therapies

Investigating the molecular and genetic alterations within ovarian CAFs, which interact with F2493-1290, could lead to the development and evaluation of targeted therapies for ovarian cancer .

Mechanism of Action

Target of Action

F2493-1290, also known as GSBR-1290, is a small molecule agonist of the Glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and gastric motility .

Mode of Action

GSBR-1290 binds to the GLP-1R with high affinity and activates the Gαs cAMP pathway . The compound’s interaction with GLP-1R leads to an increase in insulin secretion in a glucose-dependent manner .

Biochemical Pathways

The activation of GLP-1R by GSBR-1290 leads to the stimulation of the Gαs cAMP pathway . This pathway plays a key role in the regulation of insulin secretion from pancreatic beta cells . The activation of this pathway by GSBR-1290 results in increased insulin secretion, which in turn helps in the regulation of blood glucose levels .

Result of Action

The activation of GLP-1R by GSBR-1290 results in increased insulin secretion and glucose clearance . In non-human primate models, GSBR-1290 has shown efficacy in stimulating insulin secretion, improving glucose tolerance, and reducing food intake . These effects contribute to the potential therapeutic benefits of GSBR-1290 in the management of Type 2 Diabetes Mellitus (T2DM) and obesity .

Action Environment

The action of GSBR-1290 is influenced by physiological conditions such as blood glucose levels . The compound induces insulin secretion in a glucose-dependent manner, meaning its effects are modulated by the body’s metabolic state .

Safety and Hazards

properties

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O2/c1-11-4-2-3-5-14(11)18(23)21-10-13-9-17(24-22-13)15-7-6-12(19)8-16(15)20/h2-9H,10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWRKYPDRHXXKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6567334.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide](/img/structure/B6567338.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide](/img/structure/B6567344.png)

![2-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6567352.png)

![4-chloro-N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6567353.png)

![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6567359.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6567361.png)

![6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6567392.png)

![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B6567400.png)

![2-methyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6567405.png)

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B6567415.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B6567419.png)